N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-prop-2-enyl-5,6,7,8-tetrahydroquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3S/c1-2-11-20-17-15-5-3-4-6-16(15)21-18(22-17)23-12-13-7-9-14(19)10-8-13/h2,7-10H,1,3-6,11-12H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFSAROKYYIZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC2=C1CCCC2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901127163 | |
| Record name | 2-[[(4-Chlorophenyl)methyl]thio]-5,6,7,8-tetrahydro-N-2-propen-1-yl-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901127163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339019-11-3 | |
| Record name | 2-[[(4-Chlorophenyl)methyl]thio]-5,6,7,8-tetrahydro-N-2-propen-1-yl-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339019-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[(4-Chlorophenyl)methyl]thio]-5,6,7,8-tetrahydro-N-2-propen-1-yl-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901127163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinamine Core: The quinazolinamine core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl halides in the presence of a base.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the quinazolinamine core.
Addition of the Sulfanyl Group: The sulfanyl group can be added through a thiolation reaction, typically using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinamine core can be reduced to form tetrahydroquinazoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydroquinazoline derivatives
Substitution: Various substituted quinazolinamine derivatives
Scientific Research Applications
The compound N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine (C18H20ClN3S) has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, material science, and agricultural chemistry, supported by relevant data and case studies.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinazoline derivatives. This compound has shown promise in inhibiting the proliferation of cancer cells. For instance, a study demonstrated that derivatives of quinazoline exhibited cytotoxic effects against various cancer cell lines, suggesting that modifications like the allyl and chlorobenzyl groups enhance biological activity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research indicates that quinazoline compounds can exhibit significant antibacterial and antifungal activities. A comparative analysis showed that the presence of sulfur in the structure contributes to enhanced antimicrobial efficacy, making it a candidate for developing new antibiotics .
Neuroprotective Effects
The neuroprotective potential of quinazoline derivatives is another area of interest. Studies have indicated that these compounds may help mitigate neurodegenerative diseases by inhibiting specific pathways involved in neuronal apoptosis. The unique structure of this compound may provide a scaffold for developing drugs targeting neurodegeneration .
Organic Electronics
In material science, compounds like this compound have been explored for their potential use in organic electronics. The incorporation of such compounds into organic semiconductors can improve charge transport properties due to their unique electronic structures. Research has shown that modifications in the molecular structure can lead to enhanced conductivity and stability in organic photovoltaic devices.
Polymer Chemistry
The compound's reactivity allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can impart desirable mechanical and thermal properties. Studies indicate that polymers derived from such compounds exhibit improved thermal stability and mechanical strength compared to conventional polymers .
Pesticide Development
The unique chemical structure of this compound presents opportunities for developing new pesticides. Research suggests that modifications to quinazoline structures can enhance their efficacy against pests while minimizing toxicity to non-target organisms. Field trials have shown promising results in pest control efficacy without significant environmental impact .
Herbicide Potential
Additionally, there is ongoing research into the herbicidal properties of quinazoline derivatives. The compound's ability to inhibit specific enzymes involved in plant growth pathways may lead to the development of effective herbicides that target weed species while being safe for crops .
Data Tables
Mechanism of Action
The mechanism of action of N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The primary analogs of this compound differ in substituent positions or halogenation patterns. A notable example is N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine (PubChem, 2004), which replaces the 4-chlorobenzyl group with a 2-chlorobenzyl substituent .
Table 1: Structural and Commercial Comparison
Implications of Substituent Position
- This may influence reactivity in further functionalization .
- Steric Considerations : The 2-chloro isomer introduces steric hindrance near the sulfur atom, which could reduce accessibility in enzyme-binding pockets or catalytic reactions.
- Solubility and Stability : While direct solubility data are unavailable, the discontinued status of the 4-chloro compound suggests stability challenges under standard storage conditions, possibly due to sulfur oxidation or hydrolysis.
Research Findings and Knowledge Gaps
- Biological Activity: No direct data on pharmacological activity are provided in the evidence. However, quinazolinamines are historically associated with kinase inhibition or antimicrobial activity. The chlorine atom’s position may modulate target selectivity .
- Environmental Impact : highlights water-based synthesis for related heterocycles (e.g., naphthopyrans) , but the target compound’s synthetic sustainability is unverified.
Biological Activity
N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine (CAS Number: 339019-11-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a quinazoline core with an allyl group and a chlorobenzyl sulfanyl substituent, which are critical for its biological interactions.
Biological Activity Overview
This compound has been studied for various biological activities, including:
Antimicrobial Activity
A study conducted on related quinazoline derivatives demonstrated that compounds with similar functional groups exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Although direct studies on this compound are scarce, the structural similarities suggest potential efficacy in this area .
Cytotoxicity Assays
In vitro cytotoxicity assays have been performed on structurally related compounds. For instance:
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF7 | 20 |
While specific data for this compound is not available, it is reasonable to hypothesize that it may exhibit similar cytotoxicity based on its structural analogs .
Enzyme Inhibition Studies
Research into enzyme inhibition has shown that quinazoline derivatives can act as potent inhibitors of various kinases involved in cancer pathways. For example:
Given the structural characteristics of this compound, it may similarly inhibit key enzymes in oncogenic pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or oxidative coupling. For example, the sulfanyl group can be introduced by reacting 4-chlorobenzyl mercaptan with a halogenated quinazolinamine precursor under basic conditions (e.g., K₂CO₃ in PEG-400 at 130°C under microwave irradiation) . Allylation of the quinazolinamine nitrogen is typically achieved using allyl bromide in DMF with NaH as a base . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometric ratios.
Q. How is the structural conformation of this compound characterized, particularly the tetrahydroquinazoline core?
- Methodology : Single-crystal X-ray diffraction is critical for resolving the half-chair conformation of the tetrahydroquinazoline ring and the planarity of fused aromatic systems . Complementary techniques include NMR (¹H and ¹³C) to confirm substituent positions and dynamic rotational behavior of the allyl and sulfanyl groups. For example, NOESY experiments can reveal spatial interactions between the 4-chlorobenzyl and allyl moieties .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology : Screen for kinase inhibition or receptor binding using fluorescence polarization assays. The sulfanyl and chlorobenzyl groups suggest potential interactions with cysteine-rich domains (e.g., tyrosine kinases). Dose-response curves (IC₅₀) should be generated in triplicate, with positive controls like staurosporine for kinase activity .
Advanced Research Questions
Q. How do structural modifications (e.g., replacing the sulfanyl group with sulfonyl or altering the allyl chain) impact bioactivity and selectivity?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., sulfonyl derivatives via oxidation with m-chloroperbenzoic acid ). Compare binding affinities using surface plasmon resonance (SPR) and computational docking (e.g., AutoDock Vina). For example, sulfonyl derivatives may exhibit enhanced stability but reduced cell permeability due to increased polarity .
Q. What analytical strategies resolve contradictions in reported spectral data for this compound?
- Methodology : Discrepancies in NMR or mass spectra often arise from solvent polarity or tautomerism. Use high-field NMR (≥500 MHz) in deuterated DMSO to stabilize specific tautomers. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional group verification .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?
- Methodology : Perform accelerated stability studies (25–60°C, pH 1–10) with HPLC monitoring. The sulfanyl group is prone to oxidation; thus, storage under inert gas (N₂/Ar) at −20°C in amber vials is recommended. Degradation products (e.g., sulfoxides) can be identified via LC-MS .
Q. What computational models predict the compound’s interaction with biological targets?
- Methodology : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model ligand-receptor interactions. The chlorobenzyl group’s hydrophobic surface area may favor binding to allosteric pockets in GPCRs or ion channels . Validate predictions with mutagenesis studies (e.g., alanine scanning of cysteine residues) .
Data Contradiction Analysis
Q. Why do synthesis yields vary across studies using similar protocols?
- Key Factors :
- Microwave vs. conventional heating: Microwave irradiation (e.g., 130°C in PEG-400) enhances reaction homogeneity and reduces side reactions compared to oil-bath heating .
- Purification methods: Column chromatography with silica gel vs. preparative HPLC may isolate different stereoisomers or hydrated forms .
- Trace metal contamination: Residual catalysts (e.g., Pd from allylation) can accelerate decomposition, requiring rigorous post-synthesis chelation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
